N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)17-13-21-19(22-17)24-12-11-20-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUJRAGRLJTVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia or primary amines.
Substitution with p-Tolyl Group: The imidazole ring is then substituted with a p-tolyl group using electrophilic aromatic substitution reactions.
Thioethyl Linkage Formation: The thioethyl linkage is introduced by reacting the substituted imidazole with an appropriate thiol compound under suitable conditions.
Benzamide Formation: Finally, the benzamide moiety is attached through an amide bond formation reaction, typically using benzoyl chloride and a suitable amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioethyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced imidazole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The thioethyl linkage and benzamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Anticancer Activity
- Imidazole Derivatives: Compounds like W13 () and 2-[(2-Thienylmethyl)thio]-N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]benzamide () exhibit IC₅₀ values in the µg/mL range against tumor cell lines, attributed to imidazole-mediated DNA intercalation or kinase inhibition .
- HDAC Inhibition: The target compound’s benzamide group aligns with HDAC2 inhibitors like B2 (N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide), which showed a docking score of 83.7 kcal/mol, surpassing SAHA (42.5 kcal/mol) . The p-tolyl group may enhance hydrophobic interactions in the enzyme’s active site.
Antimicrobial Activity
- Benzimidazole-Thioether Analogues : Derivatives such as W1 () demonstrated broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria. The ethylthio linker in the target compound may similarly improve membrane permeability .
Research Findings and Data Tables
Table 2: Physicochemical Properties
Biological Activity
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : Approximately 306.4 g/mol
- Functional Groups : It contains an imidazole ring, a thioether linkage, and a benzamide moiety, which are crucial for its biological interactions.
This compound is believed to exert its biological effects through various mechanisms:
- Protein Interaction : The imidazole moiety allows the compound to interact with biological macromolecules such as proteins, potentially inhibiting their activity.
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Research suggests that derivatives of this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds. Key findings include:
Antiviral Activity
A study highlighted the potential of imidazole derivatives as antiviral agents. Compounds similar to this compound showed significant inhibition of viral replication in vitro, particularly against hepatitis C virus (HCV) by targeting NS5B RNA polymerase .
Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
| HepG2 | 0.71 | Inhibition of proliferation |
These results indicate that the compound's structural features contribute to its ability to modulate cellular pathways associated with cancer progression.
Antimicrobial Activity
Research has also pointed towards its potential antimicrobial properties. Compounds derived from the same structural framework demonstrated activity against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Case Study 1: Antiviral Efficacy
In an experimental setup, this compound was administered to infected cell cultures. Results showed over 90% reduction in viral load compared to untreated controls, indicating strong antiviral efficacy.
Case Study 2: Anticancer Evaluation
A comparative study assessed the anticancer effects of this compound against standard chemotherapeutics. The compound demonstrated comparable efficacy with lower toxicity profiles in normal cell lines, highlighting its potential as a safer alternative in cancer therapy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
